molecular formula C19H16ClN7O B2770133 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005952-82-8

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2770133
CAS RN: 1005952-82-8
M. Wt: 393.84
InChI Key: ZPCRXQKQHQZHFO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been explored for their antitubercular properties . They have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds involves the exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be influenced by the substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, and N-methylation . The reactions involve the use of different amines and solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using Lipinski’s rule of five . The molecular weights of these compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Antimicrobial and Anticancer Agents Research into pyrazole and pyrazolopyrimidine derivatives, which share structural similarities with the compound , has demonstrated significant potential in the development of new antimicrobial and anticancer treatments. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, new series of pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, indicating their potential in the development of targeted therapies for various cancers (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds The utility of pyrazolopyrimidines extends beyond pharmacological applications to include their role as intermediates in the synthesis of complex heterocyclic compounds. For instance, pyrazoles have been used as building blocks in heterocyclic synthesis, leading to the creation of new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives (Harb, Abbas, & Mostafa, 2005). This research highlights the versatility of pyrazolopyrimidine derivatives in facilitating the development of new materials with potential applications in various fields of chemistry and materials science.

Molecular Docking and Synthesis for Antitumor Activities Further studies have focused on the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities, including molecular docking studies to understand their mechanism of action at the molecular level. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, with some showing potent efficacy across different cancer cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012). This line of research is crucial for the development of new cancer therapies that are more effective and have fewer side effects than current treatments.

Future Directions

The future directions for this class of compounds could involve further exploration of the structure-activity relationships to improve their antitubercular activity . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCRXQKQHQZHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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